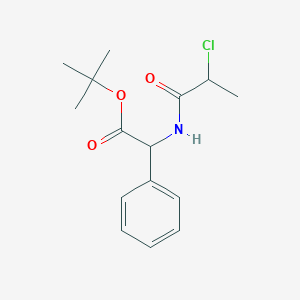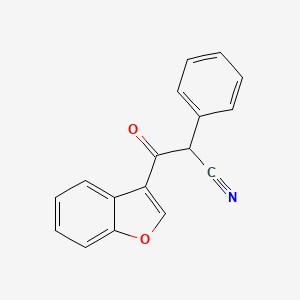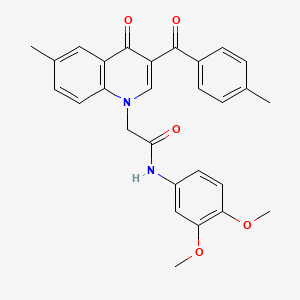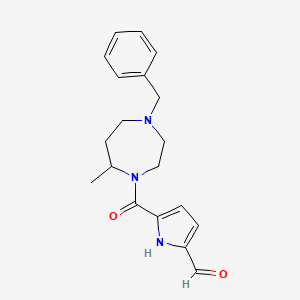![molecular formula C9H18ClN B2603623 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2253639-43-7](/img/structure/B2603623.png)
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a compound with the molecular formula C9H17N . It is also known by other names such as 1-bicyclo[2.2.1]hept-2-yl-ethylamine .
Synthesis Analysis
The synthesis of bicyclic structures like “this compound” is a topic of ongoing research. One approach involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclo[2.2.1]heptane scaffold . This structure is embedded in numerous compounds with various functions .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 139.238 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Glycosidase Inhibition
Research demonstrates the potential of bicyclic compounds, similar to 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride, as glycosidase inhibitors. For example, two isomeric bicyclo[4.1.0]heptane analogues of the glycosidase inhibitor galacto-validamine were synthesized and shown to competitively inhibit the activity of a family 27 α-galactosidase enzyme from coffee beans, with significant binding interaction characterized by a Ki value of 0.541 µM. These findings suggest the applicability of such bicyclic compounds in developing inhibitors for specific enzymes involved in carbohydrate metabolism (Wang & Bennet, 2007).
Structural and Stereochemical Studies
The structural and stereochemical properties of bicyclic compounds have been extensively studied, providing insights into their potential applications in chemical synthesis and drug development. For instance, research on 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives has contributed to the unambiguous experimental determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Such studies are foundational for the development of novel synthetic methodologies and the creation of new compounds with potential therapeutic applications (Plettner et al., 2005).
Gold(III)-Catalyzed Cyclization
Bicyclo[4.1.0]heptane substructures, which are related to this compound, have been synthesized through gold(III)-mediated cycloisomerization processes. This method showcases the utility of these compounds in forming complex structures with high regio- and stereocontrol, indicative of their potential in advanced organic synthesis and drug discovery (Hines, Eason & Siebert, 2017).
Corrosion Inhibition
Research into imidazoline derivative compounds, which share structural similarities with this compound, indicates their effectiveness as corrosion inhibitors. These compounds have been shown to significantly reduce corrosion processes in metal surfaces, pointing to their potential industrial applications in protecting materials from degradation (Wahyuningrum et al., 2008).
Direcciones Futuras
The future directions for the study and application of “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” and similar compounds involve further exploration of their synthesis, properties, and potential uses. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Propiedades
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPBNZRRYFODGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)
![6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2603542.png)


![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)



![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)
![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B2603559.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)
